![molecular formula C13H15N3OS B2774285 N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 303064-08-6](/img/structure/B2774285.png)
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)butyramide
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Overview
Description
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)butyramide, also known as TDB, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. TDB is a member of the thiadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
- Selvam et al. synthesized benzene derivatives containing imidazole and evaluated their anti-HIV activity.
Anti-HIV Activity
Continuous Flow Synthesis
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide may also affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that it may have a broad range of effects on cellular processes .
properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-4-11(17)14-13-16-15-12(18-13)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQZTXRZVSKFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
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